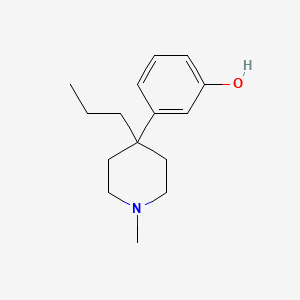
3-(1-Methyl-4-propylpiperidin-4-yl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-Methyl-4-propylpiperidin-4-yl)phenol is a chemical compound that belongs to the class of phenols, which are characterized by an aromatic ring bonded to a hydroxyl group. This compound also contains a piperidine ring, a six-membered heterocycle with one nitrogen atom. The presence of both phenolic and piperidine moieties in its structure makes it an interesting compound for various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Methyl-4-propylpiperidin-4-yl)phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of a suitable aryl halide with a piperidine derivative. The reaction typically requires strong electron-withdrawing groups on the aromatic ring to facilitate the substitution. The reaction conditions often include the use of a polar aprotic solvent and a base to deprotonate the piperidine nitrogen, enhancing its nucleophilicity .
Industrial Production Methods
On an industrial scale, phenols are often produced through the cumene process, which involves the oxidation of cumene (isopropylbenzene) to cumene hydroperoxide, followed by acid-catalyzed cleavage to yield phenol and acetone . The piperidine moiety can be introduced through subsequent reactions involving the appropriate piperidine derivative.
Chemical Reactions Analysis
Types of Reactions
3-(1-Methyl-4-propylpiperidin-4-yl)phenol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄)
Substitution: Nitric acid (HNO₃) for nitration, bromine (Br₂) for bromination, sulfuric acid (H₂SO₄) for sulfonation.
Major Products
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Nitro, bromo, and sulfonic acid derivatives of phenol.
Scientific Research Applications
3-(1-Methyl-4-propylpiperidin-4-yl)phenol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(1-Methyl-4-propylpiperidin-4-yl)phenol involves its interaction with various molecular targets. The phenolic hydroxyl group can form hydrogen bonds with biological macromolecules, while the piperidine ring can interact with receptors and enzymes. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Phenol: The parent compound with a simpler structure, lacking the piperidine ring.
4-Hexylresorcinol: A phenolic compound with a hexyl group, used as an antiseptic.
Piperidine: A simpler piperidine derivative without the phenolic hydroxyl group.
Uniqueness
3-(1-Methyl-4-propylpiperidin-4-yl)phenol is unique due to the presence of both phenolic and piperidine moieties in its structure. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications .
Properties
CAS No. |
83310-59-2 |
|---|---|
Molecular Formula |
C15H23NO |
Molecular Weight |
233.35 g/mol |
IUPAC Name |
3-(1-methyl-4-propylpiperidin-4-yl)phenol |
InChI |
InChI=1S/C15H23NO/c1-3-7-15(8-10-16(2)11-9-15)13-5-4-6-14(17)12-13/h4-6,12,17H,3,7-11H2,1-2H3 |
InChI Key |
UWLNPEIPJBRPFU-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1(CCN(CC1)C)C2=CC(=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


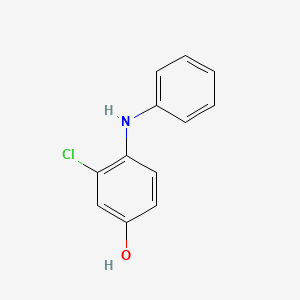
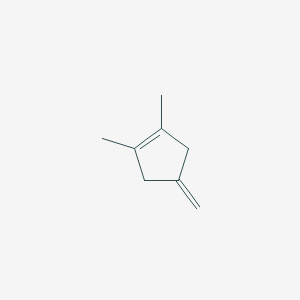
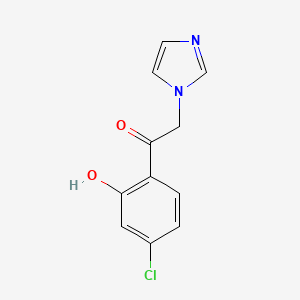
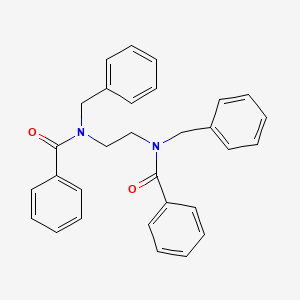
![1,4-Dioxaspiro[4.5]decan-3-ylmethyl acetate](/img/structure/B14419018.png)
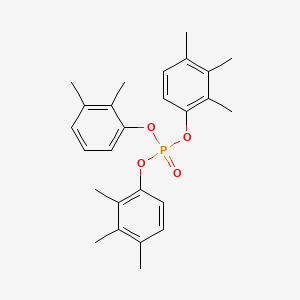
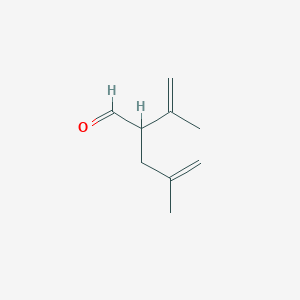

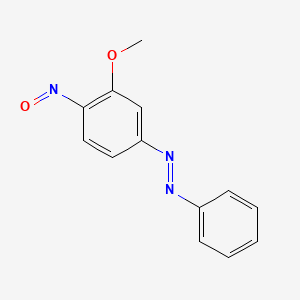
![2-[(Methanesulfinyl)methyl]-1,3-diphenylpropane-1,3-dione](/img/structure/B14419052.png)
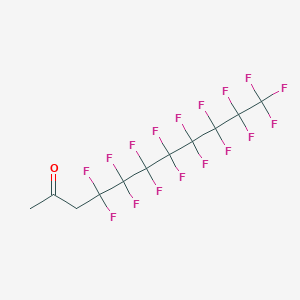
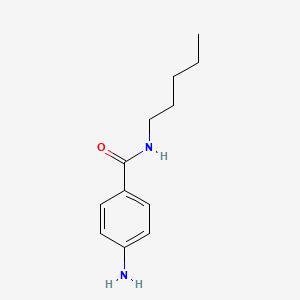
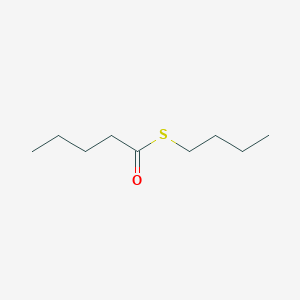
![Methyl bicyclo[4.2.0]octa-1,3,5,7-tetraene-2-carboxylate](/img/structure/B14419075.png)
